FI-700

Übersicht

Beschreibung

FI-700 ist ein neuartiger und potenter Inhibitor der FMS-ähnlichen Tyrosinkinase 3 (FLT3) mit vielversprechendem antileukämischen Potenzial. Es hat selektives Wachstum gehemmt gegen mutierte FLT3-exprimierende Leukämiezellinien und primäre Zellen der akuten myeloischen Leukämie . Dieser Wirkstoff ist besonders relevant für die Behandlung der akuten myeloischen Leukämie, da er die FLT3-Kinase, die bei dieser Krebsart häufig mutiert ist, gezielt inhibiert .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von FI-700 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese verschiedene Reagenzien und Katalysatoren verwendet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, präzise Temperatursteuerung und Reinigungstechniken wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FI-700 durchläuft mehrere Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene oder Alkylgruppen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung von Oxiden führen, während die Reduktion zur Bildung von reduzierten Derivaten von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

FI-700 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Hemmung der FLT3-Kinase und deren Auswirkungen auf zelluläre Prozesse.

Biologie: Um die Rolle von FLT3 in der Zellsignalgebung und Proliferation zu untersuchen.

Medizin: In präklinischen Studien, um sein Potenzial als Therapeutikum für die akute myeloische Leukämie zu bewerten.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die FLT3-Kinase abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der FLT3-Kinase selektiv hemmt. Diese Hemmung führt zur Dephosphorylierung von mutiertem FLT3 und Signaltransduktor und Aktivator der Transkription 5 (STAT5), was zu einem Zellzyklusarrest und Apoptose von Leukämiezellen führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der FLT3-Rezeptor, STAT5 und nachgeschaltete Signalwege wie der Mitogen-aktivierte Proteinkinase (MAPK)-Weg .

Wirkmechanismus

FI-700 exerts its effects by selectively inhibiting the activity of the FLT3 kinase. This inhibition leads to the dephosphorylation of mutant FLT3 and signal transducer and activator of transcription 5 (STAT5), resulting in cell cycle arrest and apoptosis of leukemia cells . The molecular targets and pathways involved include the FLT3 receptor, STAT5, and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Vergleich Mit ähnlichen Verbindungen

FI-700 ist einzigartig in seiner selektiven Hemmung der mutierten FLT3-Kinase, was es von anderen FLT3-Inhibitoren unterscheidet. Ähnliche Verbindungen sind:

Midostaurin: Ein weiterer FLT3-Inhibitor, der zur Behandlung der akuten myeloischen Leukämie eingesetzt wird.

Quizartinib: Ein selektiver FLT3-Inhibitor mit ähnlichem Wirkmechanismus.

Gilteritinib: Ein dualer Inhibitor von FLT3 und AXL-Kinasen, der zur Behandlung der akuten myeloischen Leukämie eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner potenten und selektiven Hemmung der mutierten FLT3-Kinase, was es zu einem vielversprechenden Kandidaten für die gezielte Therapie der akuten myeloischen Leukämie macht .

Eigenschaften

CAS-Nummer |

866883-79-6 |

|---|---|

Molekularformel |

C21H29N9O |

Molekulargewicht |

423.5 g/mol |

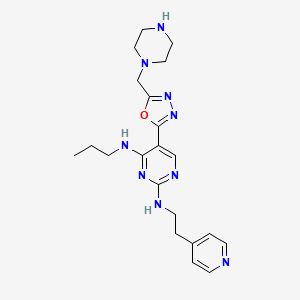

IUPAC-Name |

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27) |

InChI-Schlüssel |

AOGSXPPPFJBSRA-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |

Kanonische SMILES |

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FI700; FI-700; FI 700. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.